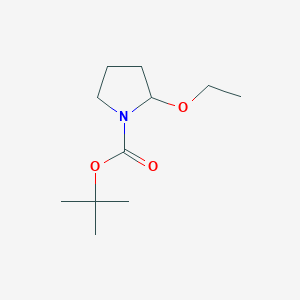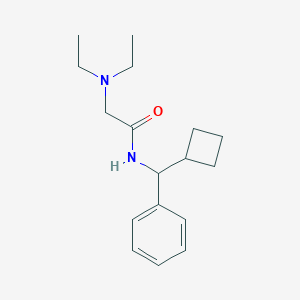
N-(alpha-Cyclobutylbenzyl)-2-(diethylamino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(alpha-Cyclobutylbenzyl)-2-(diethylamino)acetamide, commonly known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. It was first identified in 2003 and has since been extensively studied for its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
CX-5461 works by inhibiting the activity of Pol I, which is responsible for the transcription of ribosomal RNA (rRNA). This leads to a decrease in the production of ribosomes, which are essential for protein synthesis. Cancer cells, which have a high demand for protein synthesis due to their rapid proliferation, are particularly vulnerable to the effects of CX-5461.
Biochemical and Physiological Effects:
CX-5461 has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. It also inhibits the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CX-5461 is its selectivity for cancer cells, which reduces the risk of off-target effects. However, like all experimental drugs, CX-5461 has limitations. It is not effective against all types of cancer, and its efficacy may vary depending on the genetic profile of the tumor. Additionally, it may have toxic effects on normal cells, which can limit its therapeutic potential.
Direcciones Futuras
For research include exploring the use of CX-5461 in combination with other drugs, identifying biomarkers that can predict response to treatment, and developing strategies to overcome resistance to the drug.
In conclusion, CX-5461 is a promising candidate for the treatment of cancer, with a unique mechanism of action that targets Pol I transcription. While there are limitations to its use, ongoing research is expected to shed more light on its potential therapeutic applications.
Métodos De Síntesis
CX-5461 is synthesized through a multi-step process that involves the reaction of various reagents and solvents. The exact synthesis method is proprietary information of the manufacturer, and hence, not publicly available.
Aplicaciones Científicas De Investigación
CX-5461 has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that CX-5461 can selectively kill cancer cells that are dependent on Pol I transcription for survival. This makes it a promising candidate for the treatment of various types of cancer, including hematological malignancies and solid tumors.
Propiedades
Número CAS |
19893-61-9 |
|---|---|
Fórmula molecular |
C17H26N2O |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
N-[cyclobutyl(phenyl)methyl]-2-(diethylamino)acetamide |
InChI |
InChI=1S/C17H26N2O/c1-3-19(4-2)13-16(20)18-17(15-11-8-12-15)14-9-6-5-7-10-14/h5-7,9-10,15,17H,3-4,8,11-13H2,1-2H3,(H,18,20) |
Clave InChI |
NFDHEFLMCQYANG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(=O)NC(C1CCC1)C2=CC=CC=C2 |
SMILES canónico |
CCN(CC)CC(=O)NC(C1CCC1)C2=CC=CC=C2 |
Sinónimos |
N-(alpha-Cyclobutylbenzyl)-2-(diethylamino)acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol](/img/structure/B25932.png)


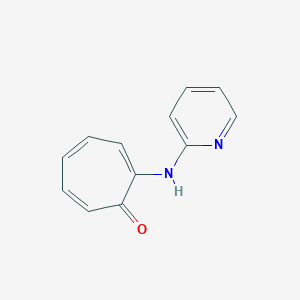
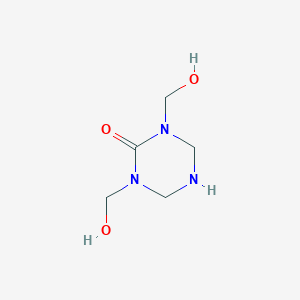
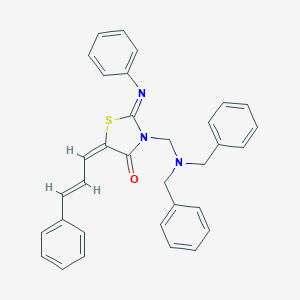
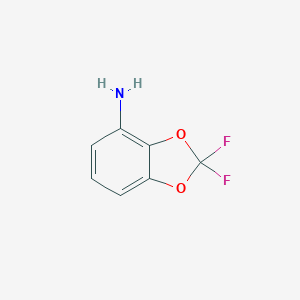

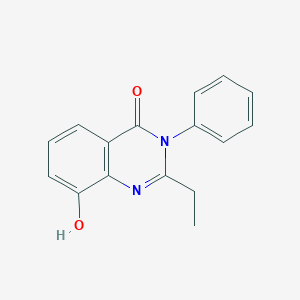

![(10R,13S,16S,19S,22R)-N-[(2S)-1-[[(2R)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B25955.png)

